molecular formula C14H22N2O B5917010 1-(3-methyl-2-buten-1-yl)-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-one

1-(3-methyl-2-buten-1-yl)-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-one

Cat. No.: B5917010
M. Wt: 234.34 g/mol
InChI Key: UWFRUHNXTVTSAA-UHFFFAOYSA-N
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Description

1-(3-methyl-2-buten-1-yl)-3,6-diazatricyclo[4311~3,8~]undecan-9-one is a complex organic compound with a unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-methyl-2-buten-1-yl)-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-one typically involves multiple steps, starting from readily available precursors. One common approach involves the alkylation of a diazatricyclic core with a 3-methyl-2-buten-1-yl group. The reaction conditions often require the use of strong bases and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors and automated systems to monitor and control reaction parameters.

Chemical Reactions Analysis

Types of Reactions

1-(3-methyl-2-buten-1-yl)-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as alkoxides or amines under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce various reduced derivatives.

Scientific Research Applications

1-(3-methyl-2-buten-1-yl)-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3-methyl-2-buten-1-yl)-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-one involves its interaction with specific molecular targets. These targets may include enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3-methyl-2-buten-1-yl)-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-one is unique due to its tricyclic structure and the presence of both diaza and alkyl groups. This combination of features gives it distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

1-(3-methylbut-2-enyl)-3,6-diazatricyclo[4.3.1.13,8]undecan-9-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O/c1-11(2)3-4-14-9-15-5-6-16(10-14)8-12(7-15)13(14)17/h3,12H,4-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWFRUHNXTVTSAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC12CN3CCN(C1)CC(C3)C2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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